molecular formula C10H18O2 B14705823 Ethyl 2-ethyl-4-methylpent-2-enoate CAS No. 22147-76-8

Ethyl 2-ethyl-4-methylpent-2-enoate

Katalognummer: B14705823
CAS-Nummer: 22147-76-8
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: WDCMYZALQBKMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethyl-4-methylpent-2-enoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methylpent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2-ethyl-4-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the desired ester in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-ethyl-4-methylpent-2-enoic acid.

    Reduction: 2-ethyl-4-methylpent-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethyl-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of ethyl 2-ethyl-4-methylpent-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-methyl-4-pentenoate: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    Methyl 2-ethyl-4-methylpent-2-enoate: Another ester with a similar backbone but different alkyl groups.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes.

Eigenschaften

CAS-Nummer

22147-76-8

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

ethyl 2-ethyl-4-methylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(7-8(3)4)10(11)12-6-2/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

WDCMYZALQBKMGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=CC(C)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.